molecular formula C11H8F6OS B14045500 1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one

1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14045500
M. Wt: 302.24 g/mol
InChI Key: MXYFZXYIXIIBTN-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H8F6OS It is a derivative of propiophenone, characterized by the presence of trifluoromethyl and trifluoromethylthio groups attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one typically involves the introduction of trifluoromethyl and trifluoromethylthio groups onto a phenyl ring, followed by the formation of the propiophenone structure. One common method involves the reaction of 4-(trifluoromethyl)thiophenol with a suitable alkylating agent under controlled conditions to introduce the trifluoromethylthio group. This is followed by further functionalization to introduce the trifluoromethyl group and the propiophenone moiety .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl and trifluoromethylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethyl and trifluoromethylthio groups can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in proteins or enzymes. This can lead to modulation of enzyme activity or receptor binding, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one is unique due to the presence of both trifluoromethyl and trifluoromethylthio groups, which can significantly influence its chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H8F6OS

Molecular Weight

302.24 g/mol

IUPAC Name

1-[4-(trifluoromethyl)-3-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C11H8F6OS/c1-2-8(18)6-3-4-7(10(12,13)14)9(5-6)19-11(15,16)17/h3-5H,2H2,1H3

InChI Key

MXYFZXYIXIIBTN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)C(F)(F)F)SC(F)(F)F

Origin of Product

United States

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